molecular formula C11H11BrN2O B12986233 5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B12986233
M. Wt: 267.12 g/mol
InChI Key: ODOYJAQVGYDKBG-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using 4-methoxyphenylboronic acid and a suitable palladium catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or under catalytic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-1-methyl-1H-pyrazole: Lacks the methoxyphenyl group, which may influence its binding properties and applications.

    5-Bromo-3-phenyl-1-methyl-1H-pyrazole: Lacks the methoxy group, which may alter its chemical and biological properties.

Uniqueness

5-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the combination of the bromine atom, methoxyphenyl group, and methyl group on the pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11BrN2O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3

InChI Key

ODOYJAQVGYDKBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

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